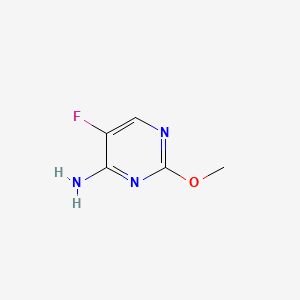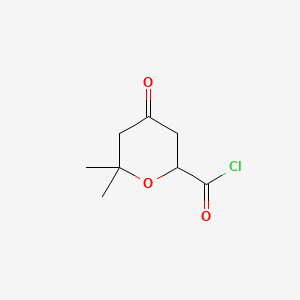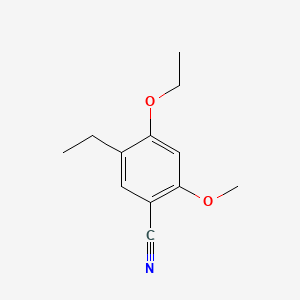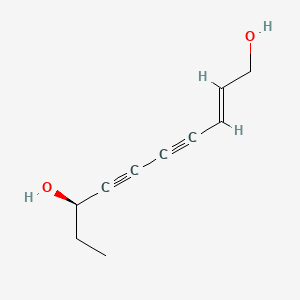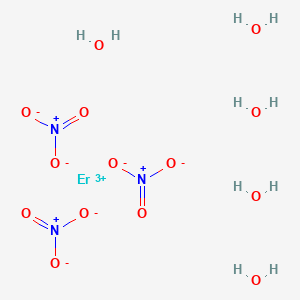
Erbium(III) nitrate pentahydrate
説明
Erbium(III) nitrate pentahydrate is a highly water-soluble crystalline erbium source compatible with nitrates and lower (acidic) pH . It forms pink crystals or hygroscopic crystalline powder . It is used as a chemical intermediate, producing a catalyst and related compounds .
Synthesis Analysis
This compound can be synthesized by dissolving metallic erbium in nitric acid . It can also be synthesized by heating erbium oxide to a high temperature and dissolving it in nitric acid .Molecular Structure Analysis
The molecular formula of this compound is ErH10N3O14 . The molecular weight is 443.35 g/mol . The InChI string isInChI=1S/Er.3NO3.5H2O/c;3*2-1(3)4;;;;;/h;;;;5*1H2/q+3;3*-1;;;;; . Chemical Reactions Analysis
The hydrated erbium nitrate thermally decomposes to form ErONO3 and then to erbium oxide .Physical and Chemical Properties Analysis
This compound forms pink hygroscopic crystals . It is readily soluble in water . It forms crystalline hydrates of the composition . Both erbium(III) nitrate and its crystalline hydrate decompose on heating .科学的研究の応用
Sol-Gel Synthesized Thin Films : Erbium(III) nitrate pentahydrate was used to dope vanadium pentoxide (V2O5) and titanium dioxide (TiO2) thin films, leading to structural changes and photoluminescence alterations. This research suggests applications in materials science and photonics (Gökdemir et al., 2014).
Lanthanide Nitrate Complexes : A study on lanthanide nitrate complexes with 1,8-bis(quinolyloxy)-3,6-dioxaoctane revealed insights into the coordination geometry and bonding of erbium(III) nitrate in these complexes, indicating potential for complex chemical syntheses (Tang et al., 1996).
Monodentate Coordination in Ligand Systems : Erbium(III) nitrate was utilized in the synthesis and crystal structure analysis of bis[diisopropyl[1,2-bis(diethylcarbamoyl)ethyl]phosphonate]erbium(III) nitrate monohydrate, contributing to the understanding of coordination chemistry (McCabe et al., 1985).
Metal Ion Association in Solutions : A study on the association reaction between erbium(III) and nitrate ion in solvent mixtures like methanol and water could have implications in solution chemistry and metal ion interactions (Reidler & Silber, 1974).
Erbium-Doped Silica-Titania Films : This research explored the technology of erbium-doped SiOx:TiOy films, indicating applications in optical materials and photoluminescence (Zięba et al., 2022).
Photoluminescence in Porous Silicon : Porous Silicon (PS) doped with Erbium (Er) displayed enhanced photoluminescence, suggesting applications in photonics and materials science (Ikhsan et al., 2011).
Ionic Ferroelectric Based on Chiral Schiff Base : A study on an ionic ferroelectric based on a chiral salen-type Schiff base erbium(III) complex showed potential for creating materials with ferroelectric properties (Sui et al., 2015).
Solvated Metal Ions in Solutions : Investigations on the structure of solvated erbium(III) ions in nitrate solutions provide insights for chemistry and material science applications (Johansson et al., 1991).
作用機序
Target of Action
Erbium(III) nitrate pentahydrate is primarily used as a dopant or precursor in the synthesis of Er-doped nanomaterials . These nanomaterials are often used in luminescence applications, such as in the preparation of yttrium alumino-borate (YAB) thin films and Er + -Yb 3+ co-doped TiO 2 electrode layers .
Mode of Action
It is known that the compound forms pink hygroscopic crystals and readily dissolves in water . It is also known to decompose upon heating .
Biochemical Pathways
It is known that the compound can thermally decompose to form erono3 and then to erbium oxide .
Pharmacokinetics
It is known that the compound is soluble in water , which could potentially influence its bioavailability.
Result of Action
The primary result of the action of this compound is the production of Er-doped nanomaterials . These materials have luminescent properties and are used in various applications, including the creation of thin films and electrode layers .
Action Environment
The action of this compound can be influenced by environmental factors. For example, the compound decomposes upon heating , suggesting that temperature can affect its stability. Additionally, its solubility in water suggests that the presence of water can influence its action and efficacy.
Safety and Hazards
Erbium(III) nitrate pentahydrate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as an oxidizing solid, skin irritant, serious eye damage, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
将来の方向性
生化学分析
Biochemical Properties
It is known that this compound can interact with various biomolecules in the context of its use as a dopant in nanomaterials
Cellular Effects
Given its use in the synthesis of Er-doped nanomaterials, it may influence cell function in this context
Molecular Mechanism
It is known that the compound can decompose to form ErONO3 and then to erbium oxide
Temporal Effects in Laboratory Settings
Both Erbium(III) nitrate and its crystalline hydrate decompose on heating . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking.
特性
IUPAC Name |
erbium(3+);trinitrate;pentahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Er.3NO3.5H2O/c;3*2-1(3)4;;;;;/h;;;;5*1H2/q+3;3*-1;;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHHUEHWVBVASY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.[Er+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ErH10N3O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60692900 | |
| Record name | Erbium nitrate--water (1/3/5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60692900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10031-51-3 | |
| Record name | Erbium nitrate--water (1/3/5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60692900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Erbium(III) nitrate pentahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How is Erbium(III) nitrate pentahydrate used to modify the optical properties of materials?
A: this compound serves as a source of Erbium (Er) ions, which act as dopants in various materials. [, , , ] These ions, when incorporated into a host material like silica-titania films [], hematite nanorods [], or porous silicon [], can significantly alter its optical properties. This is due to the unique electronic configuration of Er3+ ions, which enables them to absorb and emit light in the visible and near-infrared regions. For instance, incorporating this compound into silica-titania films led to photoluminescence in the visible region. [] Similarly, Erbium doping in vanadium pentoxide films caused a blue shift in UV-Vis absorption spectra due to changes in the V=O bond. []
Q2: What are the advantages of using the sol-gel technique for incorporating this compound into materials like titanium dioxide and vanadium pentoxide?
A2: The sol-gel technique offers several advantages for doping materials with this compound:
- Precise Control: It allows for precise control over the dopant concentration within the host matrix (titanium dioxide, vanadium pentoxide, etc.). [] This is crucial for tuning the desired optical and catalytic properties.
- Uniform Distribution: The sol-gel method enables a homogeneous distribution of Erbium ions throughout the material, which is essential for achieving uniform optical properties and enhanced catalytic activity. [, ]
- Low Processing Temperatures: Compared to other techniques, sol-gel synthesis often occurs at lower temperatures, minimizing the risk of undesirable phase changes or reactions within the materials. [, ]
Q3: How does this compound doping affect the photoelectrochemical performance of hematite nanorods for water splitting?
A: Doping hematite nanorods with Erbium and Titanium, using this compound as the Erbium source, significantly enhances their photoelectrochemical water splitting performance. [] This enhancement is attributed to several factors:
- Improved Light Absorption: The presence of Erbium and Titanium dopants broadens the absorption spectrum of hematite, enabling it to utilize a wider range of visible light for water splitting. []
- Reduced Electron-Hole Recombination: Erbium and Titanium doping can create defects within the hematite lattice, which act as trapping sites for photogenerated electrons or holes, thus reducing their recombination rate and increasing the efficiency of charge separation for water splitting. []
- Enhanced Charge Transfer: The dopants can facilitate the transfer of photogenerated charges to the electrode-electrolyte interface, further contributing to the improved photocurrent density observed in doped hematite nanorods. []
Q4: Can you provide an example of how analytical techniques are used to characterize Erbium-doped materials?
A4: Researchers use a variety of analytical techniques to characterize Erbium-doped materials and understand the impact of this compound. For example:
- UV-Vis Spectroscopy: This technique helps determine the optical band gap and assess changes in light absorption characteristics upon Erbium doping, providing insights into the material's electronic structure. [, ]
- Photoluminescence Spectroscopy: This method analyzes the light emitted by the material upon excitation, revealing information about energy levels within the material and the efficiency of radiative processes influenced by Erbium ions. [, ]
- X-ray Diffraction: This technique identifies the crystalline phases present in the material and any structural changes induced by Erbium doping. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Nitrobenzo[d]thiazole-2-carboxylic acid](/img/structure/B592662.png)
![4-nitrophenyl N-[(benzyloxy)carbonyl]-L-serinate](/img/structure/B592663.png)


![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B592667.png)

